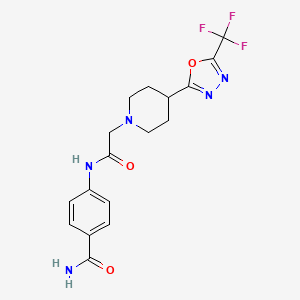![molecular formula C21H15FOS B2496928 7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone CAS No. 337921-29-6](/img/structure/B2496928.png)
7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone involves complex organic reactions that might include Friedel-Crafts alkylation, Knoevenagel condensation, and other cyclization techniques. For example, compounds with structural similarities have been synthesized through reactions starting from bromothiophene or dibromothiophene, utilizing electropolymerization or Friedel-Crafts alkylation in the presence of superacidic conditions for cyclization and incorporation of fluorine atoms (Prakash et al., 2010; Sema Topal et al., 2021)(Prakash et al., 2010)(Sema Topal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR, and other spectroscopic techniques to determine the configuration, conformation, and electronic structure. The molecular structure directly influences the compound's reactivity, stability, and interaction with other molecules. For instance, the molecular structure of related fluorinated compounds reveals insights into their planarity, conformational stability, and intermolecular interactions, as seen in the crystallographic analysis of fluorine-substituted phenylene-thienyl polymers (Sarker et al., 1998)(Sarker et al., 1998).
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Applications
- Methylene Blue's Role in Surgical Imaging : Methylene Blue, a fluorescent dye, has been explored for its potential in surgical imaging, showcasing the utility of fluorescent compounds in medical diagnostics and surgery. Its application in identifying ureters, pancreatic tumors, and breast cancer margins during surgery highlights the relevance of fluorescent compounds in enhancing surgical precision and patient outcomes (Cwalinski et al., 2020).
Synthesis and Characterization of Fluorinated Compounds
- Polytetrafluoroethylene (PTFE) Production and Applications : A review on the synthesis and characterization of PTFE emphasizes the importance of fluoropolymers in the industry, detailing their chemical and physical properties, production processes, and a wide range of applications from medical to aerospace industries (Puts, Crouse, & Améduri, 2019).
Heterocyclic Synthesis Using Fluorinated Synthons
- Synthetic Approaches for Heterocycles : The reactivity of specific fluorinated synthons for the synthesis of heterocyclic compounds, demonstrating the critical role of fluorinated intermediates in creating complex organic structures with potential pharmaceutical and agricultural applications (Gomaa, 2013).
Environmental and Safety Aspects of Fluorinated Compounds
- Toxicity of Fluorophores in Molecular Imaging : Discusses the safety and environmental concerns associated with fluorophores, critical for in vivo cancer diagnostics. This review underscores the need for thorough toxicity evaluations to ensure patient safety, relevant to the development and use of any new fluorinated compounds in medical imaging (Alford et al., 2009).
Zukünftige Richtungen
Thiophene-based analogs continue to be a topic of interest in scientific research due to their potential biological activity and their role in the development of advanced compounds . Future research may focus on developing new synthesis methods and exploring the biological effects of these compounds.
Eigenschaften
IUPAC Name |
(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FOS/c1-13-10-11-24-18(13)12-16-19(14-6-3-2-4-7-14)15-8-5-9-17(22)20(15)21(16)23/h2-12,19H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIBPPCBKLLPS-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

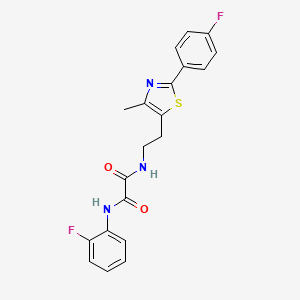
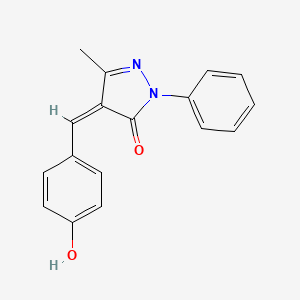

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
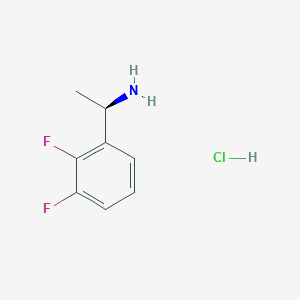
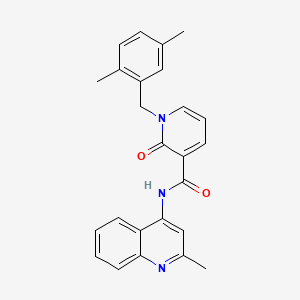
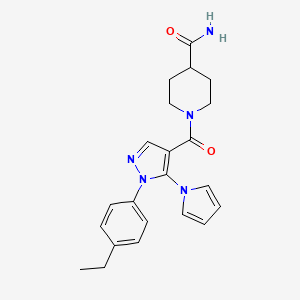

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
